Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of methoxychalcones. Our goal is to facilitate smoother experimental workflows and enhance the reliability of your results in improving the stability and bioavailability of these promising compounds.
I. Troubleshooting Guides
A. Synthesis and Purification
The Claisen-Schmidt condensation is the most common method for synthesizing methoxychalcones. However, issues with yield and purity are frequently encountered.
Issue 1: Low or No Yield of Methoxychalcone
-
Question: My Claisen-Schmidt reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
-
Answer: Low or no yield in a Claisen-Schmidt condensation can stem from several factors. Here is a checklist of potential issues and their solutions:
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Inactive Catalyst: The base (e.g., NaOH, KOH) or acid catalyst may be old or degraded.
-
Solution: Use a fresh batch of high-purity catalyst. The choice of base can also be critical; NaOH and KOH are most common, but others like Ba(OH)2 have been used successfully.[1][2] The concentration of the base is also important, with amounts around 40% often being effective.[3]
-
Poor Quality of Reagents: The starting methoxy-substituted acetophenone (B1666503) or benzaldehyde (B42025) may be impure or have degraded over time.
-
Suboptimal Reaction Conditions:
-
Temperature: While many Claisen-Schmidt reactions proceed at room temperature, some substrates may require gentle heating (e.g., 40-60 °C) to initiate the reaction.[4] Conversely, for some reactants, cooling the reaction to 0°C may improve yield and purity.[3]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4] Some reactions may require stirring for several hours (from 1 to 24 hours).[4]
-
Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants.
Issue 2: Formation of Multiple Byproducts
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Question: My TLC plate shows multiple spots in my crude product mixture, making purification difficult. What are the common side reactions and how can I minimize them?
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Answer: The formation of multiple byproducts is a common challenge. Here are the most likely side reactions and strategies to mitigate them:
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Self-Condensation of Acetophenone: The enolate of the methoxyacetophenone can react with another molecule of itself.
-
Cannizzaro Reaction: If the benzaldehyde derivative lacks α-hydrogens, it can undergo a self-oxidation and reduction reaction in the presence of a strong base, forming the corresponding carboxylic acid and alcohol.[4]
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Michael Addition: The enolate of the ketone can add to the α,β-unsaturated carbonyl of the newly formed methoxychalcone.[7]
Issue 3: Difficulty in Product Purification and Isolation
-
Question: My methoxychalcone product is an oil and will not crystallize, or I am having trouble separating it from starting materials during column chromatography. What should I do?
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Answer: Purification can be challenging, especially if the product is not a solid at room temperature or has similar polarity to impurities.
-
Product Oiling Out: If the product separates as an oil instead of a solid, it could be due to impurities or its inherent low melting point.
-
Solution: First, attempt to purify the oil using column chromatography.[6] If the purified product is still an oil, it is likely due to its physical properties. In such cases, the purified oil can be obtained by removing the solvent under reduced pressure.[6] To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7] During workup, pouring the reaction mixture into a large volume of cold water can help precipitate the water-insoluble chalcone (B49325).[7]
-
Poor Separation in Column Chromatography: If the TLC shows overlapping spots between your product and impurities, separation on a column will be difficult.
-
Solution: Optimize the mobile phase. A common eluent system for chalcones is a mixture of hexane (B92381) and ethyl acetate; systematically vary the ratio to improve separation.[6] An ideal eluent should give your product an Rf value of approximately 0.3-0.5 on the TLC plate.[6] Sometimes, the silica (B1680970) gel itself can cause degradation; in such cases, using deactivated (neutralized) silica gel can be beneficial.[8]
B. Stability and Degradation
Methoxychalcones can be susceptible to degradation under various conditions, which can impact experimental results and shelf-life.
Issue 1: Compound Degradation During Experiments or Storage
-
Question: I suspect my methoxychalcone is degrading, leading to inconsistent results in my biological assays. What conditions can cause degradation and how can I assess its stability?
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Answer: Methoxychalcones, like other chalcones, can degrade when exposed to certain environmental factors. Understanding these factors is key to ensuring the integrity of your compound.
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Common Degradation Factors:
-
pH: Exposure to acidic or alkaline conditions can catalyze the hydrolysis of the chalcone structure.[9]
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.[9] The Fenton reaction, involving iron and hydrogen peroxide, can also initiate degradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[9]
-
Light: Exposure to UV or even ambient fluorescent light can induce photolytic degradation, often through E/Z (trans/cis) isomerization or other photochemical reactions.[1][7][9]
-
Assessing Stability (Forced Degradation Studies): To understand the degradation profile of your specific methoxychalcone, you should perform forced degradation studies. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[9] These studies are crucial for developing a stability-indicating analytical method.[9]
Issue 2: Unidentified Peaks in Analytical Runs (e.g., HPLC, LC-MS)
-
Question: I am seeing extra peaks in my chromatogram when analyzing my methoxychalcone sample. Are these degradation products, and how can I identify them?
-
Answer: Unidentified peaks are often indicative of degradation or impurities from the synthesis.
C. Bioavailability and In Vitro Assays
The inherent hydrophobicity of methoxychalcones presents significant challenges for in vitro testing and achieving adequate oral bioavailability.
Issue 1: Poor Solubility in Aqueous Media for In Vitro Assays
-
Question: My methoxychalcone is precipitating in the cell culture medium during my experiments. How can I improve its solubility for in vitro assays?
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Answer: This is a very common problem with hydrophobic compounds. Here are several strategies to improve solubility:
-
Optimize Co-Solvent (DMSO) Concentration: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions. However, high final concentrations in the assay medium can be toxic to cells.
-
Solution: Prepare a highly concentrated stock solution (e.g., 10-50 mM) in DMSO. When diluting into your aqueous assay medium, ensure the final DMSO concentration is as low as possible, ideally below 0.5%.[8]
-
Improve the Dilution Process: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to precipitate out immediately.
-
Solution: Try a serial dilution method. First, create a series of dilutions of your compound in a serum-free medium, and then add this to your cells. Adding the stock solution to the medium with vigorous vortexing can also promote rapid dispersion and prevent precipitation.
-
Gentle Warming: Briefly warming the solution can sometimes help.
-
Use Formulation Strategies: For persistent solubility issues, consider using solubilizing agents.
Issue 2: Inconsistent or Unexpected Results in Caco-2 Permeability Assays
-
Question: I am getting highly variable or unexpectedly low apparent permeability (Papp) values for my methoxychalcone in the Caco-2 assay. What could be going wrong?
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Answer: Caco-2 assays with lipophilic compounds like methoxychalcones can be prone to artifacts.
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Low Compound Recovery: The compound may be binding non-specifically to the plastic of the assay plates or inserts. This is a common issue with highly lipophilic compounds.[19]
-
Cytotoxicity: The concentration of the methoxychalcone used in the assay might be toxic to the Caco-2 cells, compromising the integrity of the cell monolayer.
-
Solution: Before conducting permeability studies, always determine the non-toxic concentration range of your compound on Caco-2 cells using a cell viability assay (e.g., MTT assay).[17] The permeability assay should be performed at concentrations well below the cytotoxic threshold.
-
Efflux Transporter Involvement: The compound may be a substrate for efflux transporters (like P-glycoprotein) expressed on the apical side of Caco-2 cells, which actively pump the compound back into the apical compartment, leading to a low apparent permeability in the absorptive (apical-to-basolateral) direction.
-
Poor Solubility: Precipitation of the compound in the donor compartment will lead to an underestimation of its permeability.
-
Solution: Ensure the compound is fully dissolved in the transport buffer at the tested concentration. If necessary, use solubilizing agents like HP-β-CD, but be aware that these can also affect permeability.
II. Frequently Asked Questions (FAQs)
-
Q1: What is the best strategy to improve the oral bioavailability of a methoxychalcone?
-
Q2: How do I choose the right analytical method for stability testing?
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A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Photodiode Array (PDA) detection is essential. The method must be able to separate the intact methoxychalcone from all potential degradation products and impurities.[9] For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is necessary.[9][11]
-
Q3: My methoxychalcone is still an oil after purification. Can I still use it for experiments?
-
A3: Yes, if the oily product is pure (as determined by NMR, HPLC, etc.), it can be used for experiments.[6] The oily nature is likely due to a low melting point or the presence of a mixture of E/Z isomers. Ensure you accurately weigh the oil for preparing stock solutions.
-
Q4: What are typical Apparent Permeability (Papp) values for chalcones in Caco-2 assays?
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A4: The Papp values for chalcones can vary widely depending on their specific structure. Studies on various flavonoids have shown that chalcones generally have moderate permeability. In one comprehensive study, the Papp values for different flavonoids ranged from very low (<1 x 10⁻⁶ cm/s) to high, with chalcones falling in the middle of the tested groups.[20][21] A compound with a Papp value greater than 10 x 10⁻⁶ cm/s is generally considered to have high permeability.
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Q5: What are the key parameters to optimize for an LC-MS/MS method to quantify a methoxychalcone in plasma?
III. Data Presentation
Table 1: Solubility of Chalcones in Various Organic Solvents at Different Temperatures
| Chalcone Derivative | Solvent | Temperature (K) | Molar Fraction Solubility (x10³) | Reference |
| (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | Methanol | 293.15 | 1.52 | [26] |
| 303.15 | 2.15 | [26] |
| 313.15 | 3.01 | [26] |
| 323.15 | 4.23 | [26] |
| Ethanol | 293.15 | 1.18 | [26] |
| 303.15 | 1.69 | [26] |
| 313.15 | 2.41 | [26] |
| 323.15 | 3.42 | [26] |
| 2',4'-dihydroxy-4-methoxychalcone | Chloroform | 293.15 | 4.21 | [27] |
| 303.15 | 5.37 | [27] |
| 313.15 | 6.84 | [27] |
| Dichloromethane | 293.15 | 3.15 | [27] |
| 303.15 | 4.08 | [27] |
| 313.15 | 5.25 | [27] |
Table 2: Apparent Permeability (Papp) of Selected Flavonoids in Caco-2 Cell Monolayers
| Compound | Class | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Reference |
| Phloretin | Chalcone | 38.9 ± 3.1 | 1.0 | [20] |
| Xanthohumol | Chalcone | 15.0 ± 1.2 | 1.2 | [20] |
| Quercetin | Flavonol | 1.2 ± 0.3 | 1.3 | [20] |
| Kaempferol | Flavonol | 3.1 ± 0.5 | 1.0 | [20] |
| Naringenin | Flavanone | 45.3 ± 3.8 | 1.1 | [20] |
| Genistein | Isoflavone | 43.1 ± 2.9 | 1.0 | [20] |
| Propranolol (High Permeability Control) | - | >20 | - | [28] |
| Fluorescein (Low Permeability Control) | - | <1 | - | [28] |
Table 3: Pharmacokinetic Parameters of a Hydroxychalcone Formulation in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Hydroxychalcone (Oral) | 185.3 ± 4.2 | 4.0 | 1845.2 ± 35.6 | 100 (Reference) | [24] |
| Formulation F1 (without piperine) | 198.6 ± 5.1 | 4.0 | 2154.7 ± 41.2 | 807 | [24] |
| Formulation F2 (with piperine) | 243.8 ± 6.3 | 4.0 | 2541.3 ± 55.8 | 946 | [24] |
IV. Experimental Protocols
Protocol 1: General Synthesis of Methoxychalcones (Claisen-Schmidt Condensation)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the methoxy-substituted acetophenone (1.0 equivalent) and the appropriate benzaldehyde derivative (1.0 equivalent) in ethanol.[6]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 10-40% w/v).[3][6]
-
Reaction: Continue stirring at room temperature. The reaction progress should be monitored by TLC by checking for the consumption of the benzaldehyde.[3] The reaction may take 1-4 hours or longer.[3][4]
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing cold water and stir. Neutralize the mixture by carefully adding hydrochloric acid until the pH is acidic (e.g., pH 1).[4]
-
Isolation: A solid should precipitate. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4][5] If the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography.[6]
Protocol 2: Preparation of a Methoxychalcone-HP-β-CD Inclusion Complex
This protocol describes the kneading method for preparing an inclusion complex to improve aqueous solubility.
-
Molar Ratio: Determine the desired molar ratio of methoxychalcone to hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 molar ratio is a common starting point.[18]
-
Preparation: Place the accurately weighed amount of HP-β-CD in a mortar. Add a small amount of water or an ethanol/water mixture to form a thick paste.
-
Kneading: Dissolve the accurately weighed methoxychalcone in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the HP-β-CD paste in the mortar.
-
Trituration: Knead the mixture thoroughly with a pestle for 30-60 minutes. The organic solvent will slowly evaporate, leaving a slightly sticky solid.
-
Drying: Dry the resulting complex in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum until a constant weight is achieved.
-
Characterization: The formation of the inclusion complex should be confirmed by analytical techniques such as FTIR, DSC, or NMR.[15]
Protocol 3: Caco-2 Cell Permeability Assay
This is a simplified protocol for assessing the permeability of a methoxychalcone.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. A high TEER value is indicative of well-formed tight junctions.[17]
-
Preparation of Dosing Solution: Prepare the dosing solution of the methoxychalcone in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a non-toxic concentration. The final DMSO concentration should be below 0.5%.
-
Permeability Assay (A→B):
-
Carefully remove the culture medium from the apical (upper) and basolateral (lower) compartments.
-
Add the dosing solution to the apical compartment and fresh transport buffer to the basolateral compartment.
-
Incubate the plate at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with an equal volume of fresh, pre-warmed buffer. Also, take a sample from the apical compartment at the beginning and end of the experiment.
-
Sample Analysis: Quantify the concentration of the methoxychalcone in all collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor compartment.
V. Visualizations
Signaling Pathways
// Nodes
MC [label="Methoxychalcone", fillcolor="#FBBC05", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"];
Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"];
mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"];
CellCycle [label="Cell Cycle Arrest\n(G1 Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Nrf2 [label="Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"];
ARE [label="ARE", fillcolor="#F1F3F4", fontcolor="#202124"];
AntioxidantDefense [label="Antioxidant Defense\n(in normal cells)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Chemoresistance [label="Chemoresistance\n(in cancer cells)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
JAK2 [label="JAK2", fillcolor="#F1F3F4", fontcolor="#202124"];
STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"];
GeneExpression [label="Gene Expression\n(Proliferation, Survival)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
MC -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
MC -> mTOR [arrowhead=tee, color="#EA4335", label="Inhibits"];
MC -> Nrf2 [arrowhead=tee, color="#EA4335", label="Inhibits\n(in cancer cells)"];
MC -> JAK2 [arrowhead=tee, color="#EA4335", label="Inhibits"];
PI3K -> Akt [arrowhead=normal, color="#5F6368"];
Akt -> mTOR [arrowhead=normal, color="#5F6368"];
mTOR -> CellCycle [arrowhead=normal, color="#5F6368"];
mTOR -> Apoptosis [arrowhead=tee, color="#5F6368"];
Nrf2 -> ARE [arrowhead=normal, color="#5F6368"];
ARE -> AntioxidantDefense [arrowhead=normal, color="#5F6368"];
ARE -> Chemoresistance [arrowhead=normal, color="#5F6368"];
JAK2 -> STAT3 [arrowhead=normal, color="#5F6368"];
STAT3 -> GeneExpression [arrowhead=normal, color="#5F6368"];
}
Caption: Key signaling pathways modulated by methoxychalcones.
Experimental Workflows
// Nodes
Start [label="Start:\nSubstituted Acetophenone\n+ Benzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];
Reaction [label="Claisen-Schmidt Condensation\n(Solvent + Base Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Monitoring [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Workup [label="Aqueous Workup\n(Acidification & Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Crude [label="Crude Methoxychalcone", fillcolor="#F1F3F4", fontcolor="#202124"];
Purification [label="Purification", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
Recrystallization [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];
Column [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
Pure [label="Pure Methoxychalcone", fillcolor="#F1F3F4", fontcolor="#202124"];
Characterization [label="Characterization\n(NMR, MS, m.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="End Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Reaction;
Reaction -> Monitoring;
Monitoring -> Workup [label="Complete"];
Monitoring -> Reaction [label="Incomplete"];
Workup -> Crude;
Crude -> Purification;
Purification -> Recrystallization [label="Solid"];
Purification -> Column [label="Oil or\nImpure"];
Recrystallization -> Pure;
Column -> Pure;
Pure -> Characterization;
Characterization -> End;
}
Caption: General workflow for methoxychalcone synthesis and purification.
// Nodes
Start [label="Seed Caco-2 cells on\nTranswell inserts", fillcolor="#F1F3F4", fontcolor="#202124"];
Culture [label="Culture for 21 days\nto differentiate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TEER [label="Measure TEER to\nconfirm monolayer integrity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Dosing [label="Prepare dosing solution\nin transport buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubate [label="Add compound to Apical side\nIncubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sample [label="Sample Basolateral side\nat time points", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analysis [label="Quantify compound\nconcentration by LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"];
Calculate [label="Calculate Papp value", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="Permeability Assessment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Culture;
Culture -> TEER;
TEER -> Dosing [label="Integrity OK"];
Dosing -> Incubate;
Incubate -> Sample;
Sample -> Analysis;
Analysis -> Calculate;
Calculate -> End;
}
Caption: Workflow for a Caco-2 cell permeability assay.
Logical Relationships
// Nodes
Problem [label="Problem:\nLow Yield in Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CheckReagents [label="Check Reagents & Catalyst", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
UseFresh [label="Use fresh, high-purity\nreagents and catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];
CheckConditions [label="Check Reaction Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
AdjustTemp [label="Adjust Temperature\n(try heating or cooling)", fillcolor="#34A853", fontcolor="#FFFFFF"];
IncreaseTime [label="Increase Reaction Time\n(monitor by TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
CheckSideReactions [label="Check for Side Reactions\n(multiple spots on TLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
ModifyAddition [label="Modify reactant addition\n(e.g., slow ketone addition)", fillcolor="#34A853", fontcolor="#FFFFFF"];
ChangeStoichiometry [label="Use slight excess\nof aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];
Success [label="Yield Improved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Problem -> CheckReagents;
CheckReagents -> UseFresh [label="Degraded/\nImpure"];
CheckReagents -> CheckConditions [label="OK"];
UseFresh -> CheckConditions;
CheckConditions -> AdjustTemp [label="Not Optimized"];
CheckConditions -> IncreaseTime [label="Not Optimized"];
CheckConditions -> CheckSideReactions [label="OK"];
AdjustTemp -> CheckSideReactions;
IncreaseTime -> CheckSideReactions;
CheckSideReactions -> ModifyAddition [label="Yes"];
CheckSideReactions -> ChangeStoichiometry [label="Yes"];
CheckSideReactions -> Success [label="No"];
ModifyAddition -> Success;
ChangeStoichiometry -> Success;
}
Caption: Troubleshooting logic for low yield in methoxychalcone synthesis.
References